

# key spectroscopic data for Methyl 4-(5-formylfuran-2-yl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(5-formylfuran-2-yl)benzoate

Cat. No.: B1586273

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## An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl 4-(5-formylfuran-2-yl)benzoate**

This guide provides a comprehensive analysis of the key spectroscopic data for **Methyl 4-(5-formylfuran-2-yl)benzoate** (CAS 53355-29-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As experimental spectra for this specific molecule are not readily available in the public domain, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related furan-based molecules.

The structural complexity of **Methyl 4-(5-formylfuran-2-yl)benzoate**, featuring a substituted benzene ring linked to a functionalized furan ring, gives rise to a unique spectroscopic fingerprint.[3] Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

## Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **Methyl 4-(5-formylfuran-2-yl)benzoate** possesses several key functional groups and structural motifs that will be reflected in its spectra:



# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The predicted <sup>1</sup>H NMR spectrum of **Methyl 4-(5-formylfuran-2-yl)benzoate** in CDCl<sub>3</sub> would exhibit distinct signals for each type of proton.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~9.65	Singlet	1H	Aldehyde (-CHO)	Aldehyde protons are highly deshielded and typically appear far downfield.
~8.10	Doublet	2H	Aromatic (H-2', H-6')	Protons ortho to the electron-withdrawing ester group are deshielded.
~7.85	Doublet	2H	Aromatic (H-3', H-5')	Protons ortho to the furan ring.
~7.40	Doublet	1H	Furan (H-4)	Coupled to H-3.
~7.00	Doublet	1H	Furan (H-3)	Coupled to H-4.
~3.90	Singlet	3H	Methyl Ester (-OCH <sub>3</sub> )	Protons on the methyl group of the ester.

## Experimental Protocol for <sup>1</sup>H NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-(5-formylfuran-2-yl)benzoate** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.<sup>[4]</sup>
- Data Acquisition:
  - Acquire the spectrum at 298 K.
  - Use a standard pulse sequence with a 30-degree pulse angle.
  - Set the spectral width to cover a range of -2 to 12 ppm.
  - Employ a relaxation delay of 1-2 seconds.<sup>[4]</sup>
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the signals to determine the relative number of protons.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~177.0	Aldehyde Carbonyl (C=O)	Aldehyde carbonyls are highly deshielded.
~166.0	Ester Carbonyl (C=O)	Ester carbonyls are also significantly deshielded.
~158.0	Furan C-5	Carbon attached to the aldehyde group.
~153.0	Furan C-2	Carbon attached to the benzene ring.
~133.0	Aromatic C-4'	Carbon attached to the furan ring.
~130.0	Aromatic C-1'	Carbon attached to the ester group.
~129.5	Aromatic C-2', C-6'	
~125.0	Aromatic C-3', C-5'	
~122.0	Furan C-3	
~112.0	Furan C-4	
~52.0	Methyl Ester (-OCH <sub>3</sub> )	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100	C-H stretch	Aromatic and Furan
~2950	C-H stretch	Methyl
~2850, ~2750	C-H stretch	Aldehyde (Fermi doublet)[5]
~1720	C=O stretch	Ester[6]
~1680	C=O stretch	Aldehyde[5]
~1600, ~1480	C=C stretch	Aromatic and Furan
~1280	C-O stretch	Ester[6]

## Experimental Protocol for IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 4-(5-formylfuran-2-yl)benzoate**, the molecular weight is 230.22 g/mol .[\[1\]](#)[\[3\]](#)[\[7\]](#)

Predicted Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ):  $m/z = 230$
- $[M - OCH_3]^+$ :  $m/z = 199$  (Loss of the methoxy group from the ester)
- $[M - COOCH_3]^+$ :  $m/z = 171$  (Loss of the entire methyl ester group)
- $[C_7H_4O_2]^+$  (Furan-2-carbaldehyde moiety):  $m/z = 120$
- $[C_7H_5O]^+$  (Benzoyl cation):  $m/z = 105$

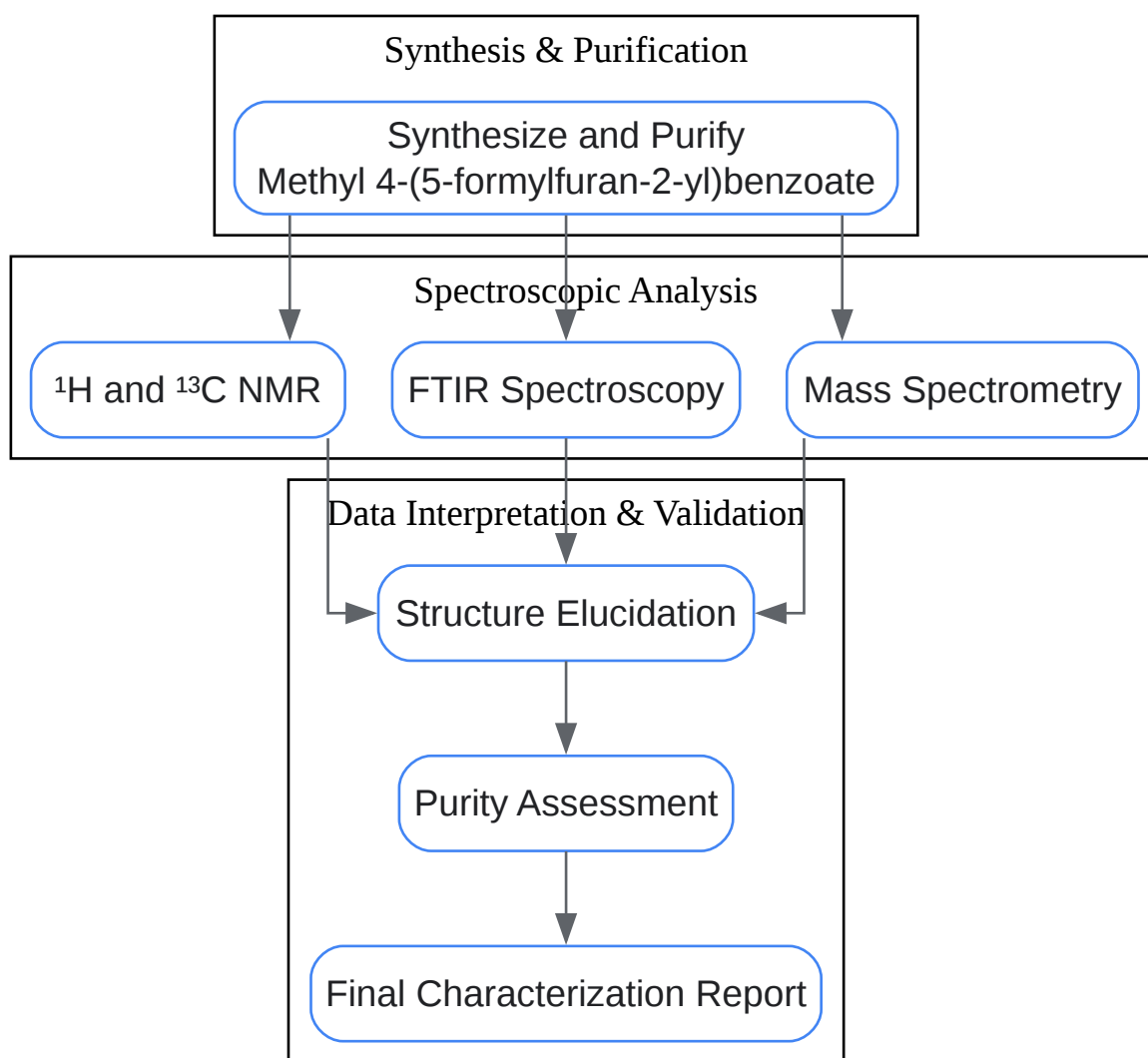
## Experimental Protocol for Mass Spectrometry (GC-MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[\[4\]](#)
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the compound from any impurities.
- MS Conditions:
  - Set the ionization energy to 70 eV.[\[4\]](#)
  - Scan a mass-to-charge ( $m/z$ ) range of approximately 40-400 amu.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Methyl 4-(5-formylfuran-2-yl)benzoate**.



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Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

## Conclusion



The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of **Methyl 4-(5-formylfuran-2-yl)benzoate**. The predicted data and protocols outlined in this guide offer a solid foundation for researchers working with this compound, ensuring scientific integrity and facilitating further drug development and materials science applications.

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